Cas no 247128-12-7 (4-(1-Carboxyethyl)-1(2H)-phtalazinone)
4-(1-Carboxyethyl)-1(2H)-phtalazinone Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Carboxyethyl)-1(2H)-phtalazinone
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- MDL: MFCD00450373
- Inchi: 1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16)
- InChI Key: AACAKXDXYHEHDJ-UHFFFAOYSA-N
- SMILES: OC(C(C)C1C2C=CC=CC=2C(NN=1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
4-(1-Carboxyethyl)-1(2H)-phtalazinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007757-1g |
4-(1-Carboxyethyl)-1(2H)-phtalazinone |
247128-12-7 | 1g |
6144CNY | 2021-05-07 | ||
| Ambeed | A135581-1g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 95% | 1g |
$140.0 | 2025-02-24 | |
| Ambeed | A135581-5g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 95% | 5g |
$448.0 | 2025-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007757-1g |
4-(1-Carboxyethyl)-1(2H)-phtalazinone |
247128-12-7 | 1g |
6144.0CNY | 2021-07-13 | ||
| abcr | AB473150-1 g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 1g |
€137.20 | 2023-07-18 | ||
| abcr | AB473150-5 g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 5g |
€317.50 | 2023-07-18 | ||
| abcr | AB473150-10 g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 10g |
€480.10 | 2023-07-18 | ||
| abcr | AB473150-25 g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 25g |
€1,072.90 | 2023-07-18 | ||
| Chemenu | CM515599-1g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM515599-5g |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |
247128-12-7 | 97% | 5g |
$479 | 2024-07-28 |
4-(1-Carboxyethyl)-1(2H)-phtalazinone Suppliers
4-(1-Carboxyethyl)-1(2H)-phtalazinone Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(1-Carboxyethyl)-1(2H)-phtalazinone
Introduction to 4-(1-Carboxyethyl)-1(2H)-phthalazinone (CAS No. 247128-12-7) and Its Emerging Applications in Chemical Biology
4-(1-Carboxyethyl)-1(2H)-phthalazinone, identified by the chemical abstracts service number 247128-12-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the phthalazinone class, a group of molecules known for their diverse pharmacological applications. The presence of both carboxyethyl and phthalazinone functional groups makes it a versatile scaffold for drug discovery and medicinal chemistry research.
The structural framework of 4-(1-Carboxyethyl)-1(2H)-phthalazinone incorporates a phthalazine core, which is a bicyclic aromatic system consisting of two benzene rings fused through two nitrogen atoms. This core structure is often associated with bioactivity, as seen in various pharmacologically relevant compounds. The 1(2H)-phthalazinone moiety introduces additional functionality, enabling interactions with biological targets such as enzymes and receptors. The 1-carboxyethyl substituent further enhances the compound's potential by providing a site for further chemical modification or biological interaction.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from phthalazinone derivatives. These compounds have shown promise in various preclinical studies, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. The unique electronic and steric properties of 4-(1-Carboxyethyl)-1(2H)-phthalazinone make it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential to modulate biological pathways associated with diseases such as cancer and inflammation. Studies have indicated that phthalazinone derivatives can interact with key cellular targets, influencing processes like cell proliferation, apoptosis, and immune responses. The carboxyethyl group in 4-(1-Carboxyethyl)-1(2H)-phthalazinone may play a crucial role in these interactions by facilitating binding to specific proteins or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 4-(1-Carboxyethyl)-1(2H)-phthalazinone with greater accuracy. These tools have been instrumental in identifying potential lead structures for drug development. Additionally, high-throughput screening techniques have allowed for the rapid evaluation of large libraries of phthalazinone derivatives, accelerating the discovery process.
The pharmaceutical industry has shown particular interest in phthalazinone-based compounds due to their favorable pharmacokinetic properties. For instance, studies suggest that these molecules can exhibit good solubility and bioavailability, which are critical factors for successful drug candidates. Furthermore, the structural diversity inherent in phthalazinones allows for the synthesis of numerous analogs with tailored biological activities.
In the realm of medicinal chemistry, 4-(1-Carboxyethyl)-1(2H)-phthalazinone represents an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying its functional groups, researchers can explore how changes in the molecule's structure affect its biological activity. This approach has been successfully employed to optimize lead compounds into more effective therapeutic agents.
Another area where this compound holds promise is in the development of diagnostic tools. Phthalazinone derivatives have been explored as probes for imaging techniques and as reporters in biosensor applications. Their ability to interact with specific biological targets makes them valuable tools for detecting and monitoring disease states.
The synthesis of 4-(1-Carboxyethyl)-1(2H)-phthalazinone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds more efficiently than ever before. Techniques such as catalytic hydrogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phthalazine core and introducing functional groups like the carboxyethyl moiety.
Environmental considerations also play a role in the development of new chemical entities like 4-(1-Carboxyethyl)-1(2H)-phthalazinone. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce environmental impact during synthesis. Solvent-free reactions, biocatalysis, and microwave-assisted synthesis are just a few examples of sustainable approaches that are being integrated into pharmaceutical manufacturing processes.
The future prospects for 4-(1-Carboxyethyl)-1(2H)-phthalazinone are bright, with ongoing research expected to uncover new applications and therapeutic uses. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, compounds like this one will likely play an increasingly important role in addressing complex diseases.
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